DAT Inhibition Potency: 2-(2,5-Dichlorophenyl)piperidine vs. Unsubstituted 2-Phenylpiperidine
The 2,5-dichloro substitution on the phenyl ring of 2-phenylpiperidine results in a substantial increase in dopamine transporter (DAT) inhibitory potency. In direct cross-study comparison, the unsubstituted 2-phenylpiperidine demonstrates weak DAT inhibition with an IC₅₀ of 8,800 nM in rat striatal synaptosomes [1]. In contrast, 2-(2,5-dichlorophenyl)piperidine exhibits IC₅₀ values of 441 nM, 871 nM, and 945 nM across three independent human DAT assays expressed in HEK293 and N2A cells [2].
| Evidence Dimension | Dopamine transporter (DAT) inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 441 nM (displacement of [³H]WIN-35428 from human DAT in N2A cells); 871 nM (displacement of [¹²⁵I]RTI55 from human DAT in HEK293 cells); 945 nM (inhibition of [³H]dopamine reuptake at human DAT in HEK293 cells) |
| Comparator Or Baseline | 2-Phenylpiperidine: IC₅₀ = 8,800 nM (inhibition of [³H]DA uptake at DAT in rat striatum) |
| Quantified Difference | 9-fold to 20-fold improvement in potency (ratio of comparator IC₅₀ to target IC₅₀ ranging from ~9.3 to ~19.9 depending on assay) |
| Conditions | Human DAT expressed in HEK293 or N2A cells (target compound); rat striatal synaptosomes (comparator) |
Why This Matters
The >9-fold potency increase is critical for CNS-targeted programs where weak DAT inhibition would fail to achieve meaningful target engagement at physiologically tolerable concentrations.
- [1] BindingDB. 2-phenylpiperidine hydrochloride. BDBM50212370. IC₅₀: 8.80E+3 nM (inhibition of [³H]DA uptake at DAT in Sprague-Dawley rat striatum). View Source
- [2] EcoDrugPlus. 2-(2,5-Dichlorophenyl)piperidine. University of Helsinki. Compound ID: 2126094. DAT inhibition assays: 441 nM, 871 nM, 945 nM. View Source
